molecular formula C10H18ClNO4 B12305680 rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis

rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B12305680
M. Wt: 251.71 g/mol
InChI Key: KZHULDRYNNBLKP-UHFFFAOYSA-N
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Description

rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis: is a synthetic compound characterized by the presence of a morpholine ring, an oxolane ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves multiple steps. One common method includes the following steps:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the morpholine ring: This step involves the reaction of the oxolane intermediate with morpholine under basic conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both morpholine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO4.ClH/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11;/h8-9H,1-7H2,(H,12,13);1H

InChI Key

KZHULDRYNNBLKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN2CCOCC2)C(=O)O.Cl

Origin of Product

United States

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